Product packaging for Caroverine Hydrochloride(Cat. No.:CAS No. 23465-76-1)

Caroverine Hydrochloride

Cat. No.: B1668455
CAS No.: 23465-76-1
M. Wt: 401.9 g/mol
InChI Key: JRNWTJUIMRLKBV-UHFFFAOYSA-N
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Description

Historical Context of Caroverine Discovery and Development

The history of Caroverine research traces its origins to the mid-20th century, where it was first identified and characterized for a specific pharmacological activity.

Origins and Initial Characterization as a Spasmolytic Agent

Caroverine was discovered in Austria in the 1950s and was developed by the Austrian company Phafag AG. wikipedia.orgpipelinepharma.comwikiwand.com It was initially characterized and used as a spasmolytic drug, primarily to relieve spasms in smooth muscles, including those in the gastrointestinal tract and arteries. wikipedia.orgpipelinepharma.comwikiwand.compatsnap.comontosight.ai Its efficacy in this regard was attributed, in part, to its calcium-blocking capacities, which inhibit the calcium-mediated activation of myofibrillar ATPase, predominantly in smooth muscles. google.com This action helps prevent muscle contraction and relieve spasms. ontosight.ai

Evolution of Research Focus: From Spasmolytic to Otoneuroprotective Agent

While initially recognized for its spasmolytic properties, the research focus on Caroverine has evolved considerably. Over time, studies began to explore its potential in other areas, notably in the treatment of cerebrovascular diseases and, significantly, as an otoneuroprotective agent. wikipedia.orgpipelinepharma.comontosight.aimedcraveonline.com This shift in focus was driven by research indicating Caroverine's multifaceted mechanism of action, which includes not only calcium channel blockade but also activity as an antagonist of NMDA and AMPA receptors, as well as exhibiting antioxidant properties. pipelinepharma.compatsnap.commedcraveonline.comwikipedia.orgmedcraveonline.comkarger.com These properties suggested a potential therapeutic role in conditions affecting the inner ear, particularly those linked to excitotoxicity and oxidative stress. patsnap.comkarger.comresearchgate.netresearchgate.net

Nomenclature and Chemical Classification

Understanding the nomenclature and chemical classification of Caroverine is essential for its identification and categorization within the broader field of chemistry and pharmacology.

Quinoxaline (B1680401) Derivative

Chemically, Caroverine is classified as a quinoxaline derivative. wikipedia.orgwikiwand.comnih.govuni.lumedresearch.innih.gov Quinoxalines are organic compounds containing a bicyclic heterocycle formed by fusing a benzene (B151609) ring with a pyrazine (B50134) ring. drugbank.com Caroverine's specific structure is 1-[2-(diethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]quinoxalin-2-one. wikiwand.comnih.govuni.lu This chemical structure underlies its pharmacological properties. ontosight.ai

International Nonproprietary Name (INN) and Trade Names

Caroverine has been assigned an International Nonproprietary Name (INN), which is "caroverine". wikipedia.orgpipelinepharma.comwikiwand.comontosight.ainih.gov The INN was proposed in 1972. wikipedia.orgpipelinepharma.comwikiwand.com In addition to its INN, Caroverine is marketed under various trade names in different countries. These include Spasmium, Tinnitin, Tinnex, and Spadon. wikipedia.orgpipelinepharma.comwikiwand.comontosight.ai

Current Research Landscape and Significance

The current research landscape for Caroverine is primarily focused on its otoneuroprotective properties, particularly in the context of tinnitus and hearing loss. pipelinepharma.compatsnap.com Research institutions globally have contributed to the growing body of evidence supporting its potential benefits in these areas. patsnap.com Studies have investigated its efficacy in reducing tinnitus symptoms and improving hearing thresholds. medcraveonline.commedresearch.in Caroverine's mechanism of action as a calcium channel blocker, NMDA/AMPA receptor antagonist, and antioxidant is central to these investigations. pipelinepharma.compatsnap.commedcraveonline.comwikipedia.orgmedcraveonline.comkarger.com While clinical trials have been conducted, including studies on intravenous and spray formulations for tinnitus, ongoing research continues to explore its broader applications and potential benefits. wikipedia.orgpatsnap.com The significance of this research lies in the potential for Caroverine to offer a therapeutic option for conditions that currently have limited effective treatments. patsnap.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28ClN3O2 B1668455 Caroverine Hydrochloride CAS No. 23465-76-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(diethylamino)ethyl]-3-[(4-methoxyphenyl)methyl]quinoxalin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2.ClH/c1-4-24(5-2)14-15-25-21-9-7-6-8-19(21)23-20(22(25)26)16-17-10-12-18(27-3)13-11-17;/h6-13H,4-5,14-16H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNWTJUIMRLKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C(C1=O)CC3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23465-76-1 (Parent)
Record name Caroverine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750055
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DSSTOX Substance ID

DTXSID20971127
Record name Caroverine hydrochloride
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Molecular Weight

401.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55750-05-5, 23465-76-1
Record name Caroverine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caroverine hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Caroverine hydrochloride
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Record name CAROVERINE HYDROCHLORIDE
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Pharmacological Mechanisms of Action of Caroverine

Calcium Channel Blocking Activity

A primary pharmacological characteristic of Caroverine is its function as a calcium channel blocker. patsnap.comdrugbank.comapollopharmacy.intruemeds.in It is described as a nonspecific calcium channel blocker, indicating its action is not limited to a single subtype of calcium channel. wikipedia.org This activity is a cornerstone of its use as a spasmolytic agent, designed to relieve smooth muscle spasms. patsnap.comapollopharmacy.in By modulating calcium influx, Caroverine can influence the contractility of smooth muscle tissues. patsnap.comapollopharmacy.in Research has demonstrated its vasorelaxant action, a direct consequence of its calcium-blocking properties. medchemexpress.commedchemexpress.com For example, studies on isolated rat aorta showed that Caroverine markedly suppresses contractions caused by potassium chloride (KCl). medchemexpress.com

Finding Model/System Effect of Caroverine
Inhibition of Pressor ResponseRat hindquarter preparationInhibits the pressor response to 80 mM KCl. medchemexpress.com
Suppression of ContractionRat isolated aortaMarkedly suppresses the contraction caused by 40 mM KCl. medchemexpress.com
Inhibition of Developed TensionGuinea pig atrial muscleED50 (50% effective dose) for inhibition of developed tension was 1 x 10⁻⁵ M. nih.gov

The mechanism by which Caroverine exerts its calcium channel blocking effect is through the inhibition of calcium influx into cells. patsnap.com Calcium ions are essential for numerous cellular functions, and by blocking their entry, Caroverine effectively reduces intracellular calcium concentrations. patsnap.comrnishdigital.com This reduction in the availability of intracellular calcium ions is the key to its therapeutic effects on muscle and nerve tissues. patsnap.compatsnap.com By preventing calcium overload, Caroverine helps protect cells from excitotoxicity and damage, particularly under pathological conditions where excessive glutamate (B1630785) receptor activation leads to abnormal calcium entry. rnishdigital.comncats.io

The inhibition of calcium influx by Caroverine has a direct impact on muscle contraction and neuronal excitability. patsnap.compatsnap.com In muscle cells, calcium ions are crucial for the processes that lead to contraction; by reducing calcium availability, Caroverine leads to muscle relaxation and can alleviate spasms. patsnap.compatsnap.com This makes it effective in conditions characterized by painful or involuntary smooth muscle contractions. apollopharmacy.in

In the nervous system, calcium influx is fundamental to neuronal activation and signal transmission. patsnap.com By decreasing the entry of calcium into neurons, Caroverine reduces neuronal excitability and hyperactivity. patsnap.compatsnap.com This modulation of nerve cell activity contributes to its neuroprotective effects and its ability to interfere with the transmission of pain signals. patsnap.com Electrophysiological studies on rabbit sinoatrial node cells showed that Caroverine decreased the action potential amplitude and the maximal rate of depolarization in a concentration-dependent manner. nih.gov

Glutamate Receptor Antagonism

In addition to its calcium channel blocking properties, Caroverine is a potent antagonist of glutamate receptors, specifically targeting both N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. medchemexpress.comnih.govmedresearch.inmedchemexpress.com Its action at the NMDA receptor is characterized as non-competitive. nih.govmedresearch.inncats.io This means it blocks the receptor's ion channel without directly competing with glutamate at its binding site. nih.govnih.govresearchgate.net

Glutamate is a major excitatory neurotransmitter, and its over-activation of NMDA receptors can lead to excitotoxicity, a process implicated in neuronal damage. patsnap.comnih.gov By non-competitively blocking NMDA receptors, Caroverine can prevent the excessive influx of calcium and sodium ions that occurs during pathological overstimulation, thereby providing neuroprotection. patsnap.comncats.io Microionophoretic experiments in guinea pigs have confirmed that Caroverine acts as a potent antagonist at both AMPA and, at higher concentrations, NMDA receptors, effectively antagonizing the membrane response to glutamate. nih.govnih.gov This selective glutamate antagonism is a key aspect of its pharmacological profile. nih.gov

Receptor Target Type of Antagonism Observed Effect Supporting Research
NMDA ReceptorNon-competitive nih.govmedresearch.inncats.ioBlocks receptor to modulate glutamate activity and prevent overactivation of nerve cells. patsnap.comMicroionophoretic experiments in Guinea pigs showed antagonism of glutamate-induced depolarization. nih.gov
AMPA ReceptorCompetitive medresearch.inncats.ioActs as a competitive antagonist. medresearch.inncats.ioStudies in Guinea pigs demonstrated Caroverine acted as a potent competitive AMPA receptor antagonist. nih.gov

Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptor Antagonism (Competitive)

Caroverine functions as a competitive antagonist at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. nih.govresearchgate.net This class of glutamate receptors is fundamental in mediating fast excitatory neurotransmission throughout the central nervous system. nih.govdrugs.com As a competitive antagonist, Caroverine directly vies with the endogenous neurotransmitter glutamate for the same binding site on the AMPA receptor. nih.gov By occupying this site, it prevents glutamate from binding and subsequently activating the receptor, which would normally lead to the influx of ions and neuronal depolarization. researchgate.net

The quinoxaline (B1680401) structure of Caroverine is a common feature in various competitive AMPA receptor antagonists. researchgate.netnih.gov Research into compounds with this structure has been driven by the therapeutic potential of modulating glutamatergic transmission. nih.gov The antagonism of AMPA receptors by Caroverine is a key component of its antiglutamatergic profile, contributing to its potential neuroprotective effects in conditions associated with excessive glutamate activity. nih.govnih.gov While it also exhibits non-competitive antagonism at N-methyl-D-aspartate (NMDA) receptors, this typically occurs at higher concentrations. nih.govresearchgate.net Studies have utilized Caroverine to probe the role of AMPA receptor signaling in various physiological processes, such as the hormonal response to hypoglycemia. nih.gov

Modulation of Glutamate Activity and Prevention of Excitotoxicity

Caroverine's antagonism of glutamate receptors is central to its ability to prevent excitotoxicity, a pathological process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death. nih.govmdpi.com By blocking the action of glutamate, a primary chemical messenger in the brain, Caroverine reduces the over-activation of nerve cells. apollopharmacy.inpatsnap.com1mg.com This modulation is crucial because glutamate is a major mediator of neurotoxicity in the central nervous system. nih.gov

Excitotoxicity is implicated in various neurological and otoneurological disorders. nih.govresearchgate.net The mechanism involves a cascade of events initiated by the over-activation of glutamate receptors, leading to excessive calcium influx, mitochondrial dysfunction, and ultimately, cell death. mdpi.comnih.gov Caroverine's ability to antagonize both AMPA and NMDA receptors allows it to intervene in this process, thereby protecting nerve cells from excitotoxic damage. nih.govpatsnap.com This neuroprotective competence has led to its proposed use in treating conditions thought to be driven by glutamate-induced excitotoxicity. nih.govapollopharmacy.in Through this mechanism, Caroverine helps to control the deleterious effects of glutamate overstimulation, which is a key strategy for neuroprotection. researchgate.netnih.gov

Antioxidant Properties

Scavenging of Free Radicals

A primary antioxidant mechanism of Caroverine is its capacity to directly scavenge free radicals. nih.govnih.gov Free radicals are highly reactive molecules that can cause extensive damage to cellular components like proteins, DNA, and lipids. researchgate.net Research has demonstrated that Caroverine can neutralize these damaging species, thereby mitigating their harmful effects. patsnap.com This scavenging action is a key component of its protective effects against oxidative damage. researchgate.net The ability to neutralize free radicals has been assessed using methods such as the stable DPPH free radical test. researchgate.net

Protection Against Oxidative Stress and Cellular Damage

By scavenging free radicals, Caroverine protects cells from oxidative stress and subsequent damage. patsnap.compatsnap.com Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects. mdpi.com One of the well-documented protective effects of Caroverine is the suppression of lipid peroxidation. nih.govnih.gov Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to severe damage to cell membranes. nih.gov Studies using liposomal membranes have shown that Caroverine effectively inhibits this process, demonstrating its ability to preserve cellular integrity in the face of oxidative assault. nih.govnih.gov This protection against oxidative damage is a crucial aspect of its cellular protective mechanisms. patsnap.compatsnap.com

Specificity for Hydroxyl Radicals and Peroxynitrite

Investigations into the specific antioxidant mechanisms of Caroverine have revealed a high degree of specificity for certain reactive species. nih.govnih.gov While its interaction with superoxide (B77818) radicals (O₂•⁻) is of marginal significance, with a low rate constant, it is highly effective against more potent oxidants. nih.govnih.gov

Caroverine demonstrates particularly strong activity against hydroxyl radicals (•OH) and is also efficient at removing peroxynitrite (ONOO⁻). nih.gov The hydroxyl radical is considered one of the most dangerous and reactive oxygen species, capable of damaging most biological molecules. researchgate.netnih.gov Peroxynitrite is another potent oxidant formed from the reaction of superoxide and nitric oxide, which can also contribute to cellular injury. researchgate.net

The strong antioxidant activity of Caroverine is therefore attributed to its highly active scavenging of hydroxyl radicals and its ability to remove peroxynitrite. nih.gov

Reaction Rate Constants of Caroverine with Reactive Oxygen Species
Reactive SpeciesRate Constant (k)Significance
Superoxide Radical (O₂•⁻)3 x 10² M⁻¹s⁻¹Marginal nih.gov
Hydroxyl Radical (•OH)1.9 x 10¹⁰ M⁻¹s⁻¹Extremely High nih.gov
Peroxynitrite (ONOO⁻)Efficient RemovalSignificant nih.gov

Other Pharmacological Activities

In addition to its antiglutamatergic and antioxidant effects, Caroverine exhibits other significant pharmacological activities. It is well-recognized as a calcium channel blocker. nih.govpatsnap.compatsnap.com By inhibiting the influx of calcium into cells, Caroverine can induce muscle relaxation, which underlies its use as an antispasmodic to relieve spasms in smooth muscles. apollopharmacy.inpatsnap.comwikipedia.org This action is particularly effective in smooth muscle tissues found in the gastrointestinal and biliary tracts. apollopharmacy.in

The compound also possesses some local anesthetic properties, which can contribute to its ability to relieve pain. patsnap.com This multifaceted pharmacological profile, combining calcium channel blockade, NMDA and AMPA receptor antagonism, antioxidant effects, and local anesthetic action, makes Caroverine a versatile agent with a broad range of clinical applications. researchgate.netpatsnap.com

Local Anesthetic Properties

Caroverine has been reported to possess local anesthetic properties, contributing to its therapeutic effects by directly interfering with the transmission of pain signals at a local level. patsnap.com The primary mechanism for local anesthetics involves the blockade of voltage-gated sodium channels in the neuronal membrane. By blocking these channels, local anesthetics prevent the influx of sodium ions that is necessary for the depolarization of the nerve cell membrane and the subsequent propagation of an action potential. When nerve impulse transmission is inhibited, the sensation of pain in the area supplied by that nerve is suppressed.

While detailed studies focusing specifically on Caroverine's interaction with peripheral nerve sodium channels are not extensively documented in the available literature, its electrophysiological effects on other excitable cells provide insight into this mechanism. In studies on isolated rabbit sinoatrial node cells, Caroverine was shown to decrease the maximal rate of depolarization of the action potential in a concentration-dependent manner. nih.gov This effect is a hallmark of sodium channel blockade, suggesting a similar mechanism may underlie its local anesthetic actions.

Proposed Mechanism & Observed Effects of CaroverineDescription
Primary Target Voltage-gated sodium channels on the nerve membrane.
Mechanism of Action Reversible blockade of sodium channels, inhibiting the influx of sodium ions required for action potential propagation.
Electrophysiological Effect Decrease in the maximal rate of depolarization, as observed in cardiac sinoatrial node cells. nih.gov
Physiological Outcome Inhibition of nerve impulse conduction, leading to a loss of sensation in a localized area.

Vasorelaxant Action

The vasorelaxant properties of Caroverine are well-documented, stemming from its activity as a calcium channel blocker. nih.govapollopharmacy.inwikipedia.orgdrugbank.com Research indicates that Caroverine acts as a specific and readily reversible calcium influx inhibitor in vascular smooth muscle. nih.gov This action leads to the relaxation of blood vessels, or vasodilation.

In-depth studies have elucidated the specifics of this mechanism. In rat hindquarter preparations, Caroverine demonstrated a significantly greater inhibition of the pressor response induced by potassium chloride (KCl) compared to that induced by noradrenaline. nih.gov This selectivity suggests a primary action on voltage-dependent calcium channels, which are opened by high concentrations of KCl, rather than receptor-operated channels activated by noradrenaline.

Further experiments on isolated rat aorta showed that Caroverine markedly suppressed contractions caused by high potassium levels but had minimal effect on noradrenaline-induced contractions. nih.gov The compound was found to competitively shift the concentration-response curve for external calcium to the right, with a calculated pA2 value (a measure of antagonist affinity) of approximately 7. nih.gov

Moreover, Caroverine was shown to inhibit the uptake of radioactive calcium (45Ca) in aortic tissue treated with high potassium concentrations. nih.gov Comparative studies have quantified its potency; the concentration of Caroverine required to reduce high-potassium-induced aortic contraction by 50% (IC50) was determined to be 2.4 x 10⁻⁷ M. nih.gov In the same model, the IC50 for the well-known calcium channel blocker Verapamil was 6.6 x 10⁻⁸ M. nih.gov An important finding is that the inhibitory effects of Caroverine on vascular contraction were more rapidly reversible upon washout compared to those of Verapamil, indicating a less persistent binding to the calcium channels. nih.gov

ParameterResearch FindingSpecies/Preparation
Primary Mechanism Specific and reversible calcium influx inhibitor. nih.govRat Vascular Smooth Muscle
Selectivity Greater inhibition of KCl-induced contraction than noradrenaline-induced contraction. nih.govRat Hindquarter/Aorta
Calcium Antagonism Competitive antagonism of external calcium. nih.govRat Aorta
pA2 Value ~7.0 nih.govRat Aorta
IC50 (vs. High-K+ Contraction) 2.4 x 10⁻⁷ M nih.govRat Aorta
Comparative IC50 (Verapamil) 6.6 x 10⁻⁸ M nih.govRat Aorta
Reversibility More rapidly reversible than Verapamil. nih.govRat Aorta

Preclinical Research and Investigational Studies

In Vitro Studies on Cellular Mechanisms

Caroverine, a quinoxaline (B1680401) derivative, has been investigated for its effects on the cellular mechanics of the inner ear, specifically its interaction with glutamate (B1630785) receptors. nih.gov Studies utilizing microiontophoretic techniques in guinea pigs have demonstrated that caroverine acts on the receptor-linked depolarization of the subsynaptic membrane of cochlear afferents. nih.gov This membrane is typically depolarized by the neurotransmitter glutamate, a process mediated by both NMDA (N-methyl-D-aspartate) and non-NMDA receptors like AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid). nih.govnih.gov

Research has shown that caroverine effectively antagonizes the membrane response to glutamate in a sustained yet reversible fashion. nih.govovid.comkarger.com Conversely, the drug does not affect the depolarizing action of acetylcholine, indicating a selective pharmacological profile as a glutamate receptor antagonist. nih.gov Specifically, caroverine exhibits competitive antagonism at AMPA receptors and, at higher concentrations, noncompetitive antagonism at NMDA receptors. nih.govnih.gov This dual antagonism is a key aspect of its mechanism of action in the cochlea. nih.govsapub.orgnih.gov This selective action against glutamate, a major mediator of neurotoxicity, forms the basis for its putative neuroprotective capabilities. nih.gov

Table 1: Summary of Caroverine's Effects on Cochlear Glutamate Receptors
Receptor TargetType of AntagonismEffectExperimental Model
AMPACompetitiveBlocks glutamate-induced depolarization. nih.govnih.govGuinea Pig Cochlear Afferents nih.gov
NMDANoncompetitive (at higher concentrations)Blocks glutamate-induced depolarization. nih.govnih.govGuinea Pig Cochlear Afferents nih.gov
AcetylcholineNoneNo effect on acetylcholine-induced depolarization. nih.govGuinea Pig Cochlear Afferents nih.gov

In addition to its effects on glutamate receptors, caroverine has demonstrated antioxidant properties. In vitro studies have shown that caroverine can suppress the lipid peroxidation of liposomal membranes. nih.govnih.gov This inhibition of lipid peroxidation is a key component of its antioxidant activity, suggesting a protective role against cellular damage caused by oxidative stress. nih.govresearchgate.net Reactive oxygen species are thought to be involved in the pathogenesis of certain inner ear diseases, making the antioxidant properties of caroverine a subject of significant interest. nih.gov

To understand the mechanism behind its antioxidant action, the scavenging rates of caroverine against various reactive oxygen species have been determined. nih.govnih.gov The investigation into its interaction with superoxide (B77818) (O₂•-), hydroxyl (•OH) radicals, and peroxynitrite has revealed a highly specific activity profile. nih.gov

The scavenging of superoxide radicals by caroverine was found to be of marginal significance, occurring at a relatively low rate constant of 3 x 10² M⁻¹s⁻¹. nih.govresearchgate.net In stark contrast, caroverine reacts with hydroxyl radicals at an extremely high rate constant of 1.9 x 10¹⁰ M⁻¹s⁻¹. nih.govresearchgate.net It has also been shown to be efficient at removing peroxynitrite. nih.gov This potent activity against hydroxyl radicals is a primary basis for caroverine's strong antioxidant effects, which stem from both the partial prevention of radical formation and the highly active scavenging of these damaging molecules. nih.govnih.gov

Table 2: Antioxidant Scavenging Rates of Caroverine
Radical SpeciesReaction Rate ConstantSignificance
Superoxide (O₂•-)3 x 10² M⁻¹s⁻¹ nih.govMarginal nih.gov
Hydroxyl (•OH)1.9 x 10¹⁰ M⁻¹s⁻¹ nih.govHigh nih.gov
PeroxynitriteEfficient Removal nih.govSignificant nih.gov

The potential of caroverine as a chemotherapeutic agent has been evaluated in head and neck squamous cell carcinoma (HNSCC) cell lines. nih.gov Studies on the HNSCC cell lines SCC9, SCC25, CAL27, and FaDu showed that caroverine induced a dose-dependent inhibition of cell growth. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) values were found to range from 75.69 to 179.80 µM across these cell lines. nih.govresearchgate.net

Furthermore, the growth-inhibitory effect was enhanced when caroverine was used in combination with other chemotherapy agents like 5-fluorouracil (B62378) (5-FU) or cetuximab. nih.gov Immunohistochemical analysis revealed an increase in apoptosis in the cells treated with caroverine compared to control groups. nih.gov Notably, caroverine alone did not exhibit a growth-inhibitory effect on the murine 3T3 fibroblast cell line, suggesting a degree of tissue specificity in its cytotoxic action. nih.gov

Table 3: Growth Inhibition (IC50) of Caroverine in HNSCC Cell Lines
Cell LineIC50 (µM)
SCC975.69 - 179.80 nih.gov
SCC25
CAL27
FaDu

In Vivo Animal Models

The neuroprotective potential of caroverine, suggested by its glutamate-antagonist properties, has been explored in in vivo animal models. nih.gov Since excessive glutamate release following events like intense noise exposure can lead to excitotoxicity and subsequent neuronal degeneration, caroverine's ability to block this pathway is of therapeutic interest. nih.gov

In studies involving guinea pigs, caroverine has been shown to provide significant protection for cochlear function against noise-induced hearing loss. nih.govresearchgate.net These findings support the hypothesis that caroverine can protect the inner ear from excitotoxicity. ovid.comnih.gov Research is ongoing to determine the most effective methods of administration, with local application of caroverine onto the round window membrane being investigated as a means to achieve high concentrations in the inner ear while minimizing systemic exposure. ovid.comkarger.comnih.gov The effects of this local application on hearing have been observed to be transient and fully reversible. nih.gov

Attenuation of Impulse Noise-Induced Hearing Loss in Rats

Caroverine has been investigated for its potential to protect against hearing loss induced by impulse noise. nih.gov In a study involving rats, physiological and morphological assessments indicated that Caroverine could significantly protect the cochlea from impulse noise trauma. nih.gov The research suggests that this protective effect may be a new approach to mitigate hearing loss caused by such acoustic insults. nih.gov The underlying hypothesis for this protective action relates to Caroverine's role as an antagonist of glutamate receptors (AMPA and NMDA) and as an antioxidant. nih.gov It is theorized that excessive glutamate release and increased production of reactive oxygen species (ROS) following impulse noise exposure contribute to hair cell loss and subsequent hearing loss. nih.gov

Pharmacokinetics in Inner Ear, Cerebrospinal Fluid, and Plasma in Guinea Pigs

The pharmacokinetic profile of Caroverine has been studied in guinea pigs to understand its distribution in inner ear fluids, cerebrospinal fluid (CSF), and plasma following different administration routes. nih.govkarger.comresearchgate.net A key finding from these studies is that local application to the round window membrane results in significantly higher concentrations of Caroverine in the perilymph compared to systemic (intravenous) administration. nih.govresearchgate.net Conversely, local application leads to lower concentrations in the CSF and plasma. nih.govresearchgate.net

In one study, after local administration, Caroverine was detected in the CSF at 30 minutes, but remained at very low levels and became undetectable by 6 hours. karger.com Following intravenous injection, Caroverine in the perilymph was not detectable at the 3-hour mark. karger.com This highlights the major advantage of round window membrane administration, which allows for high local drug concentrations in the inner ear while minimizing levels in the blood and CSF. karger.comresearchgate.net The auditory brainstem responses measured to evaluate auditory function showed that the effects on hearing were transient and fully reversible 24 hours after local Caroverine applications. nih.govresearchgate.net

Pharmacokinetic Profile of Caroverine in Guinea Pigs
Administration RoutePerilymph ConcentrationCSF ConcentrationPlasma ConcentrationKey Finding
Local (Round Window Membrane)HighLowLowAchieves high local drug concentration in the inner ear. nih.govresearchgate.net
Systemic (Intravenous)Low (Undetectable at 3h)Higher than localHigher than localLess effective at targeting the inner ear. karger.com

Effect on Conditioned Place Aversion in Morphine Withdrawal Models in Rats

Research has explored the effect of Caroverine on the aversive motivational component of opiate withdrawal using a conditioned place aversion (CPA) model in rats. dntb.gov.ua The CPA paradigm is used to measure the aversive effects of naloxone-precipitated morphine withdrawal. nih.gov In this model, rats are repeatedly treated with morphine and then a precipitated withdrawal is paired with a specific environment, leading to an aversion to that place. nih.gov A study demonstrated that Caroverine inhibits the conditioned place aversion induced by this morphine withdrawal process. dntb.gov.ua

Development of Advanced Delivery Systems

Nanovesicular Systems for Oto-topical Delivery

To improve the non-invasive, oto-topical delivery of Caroverine for treating inner ear disorders, nanovesicular carrier systems have been formulated and studied. researchgate.netnih.gov These systems are designed to overcome the challenge of delivering drugs across the intact tympanic membrane. researchgate.netnih.gov The development of such carriers is a promising strategy for local drug administration, aiming to efficiently treat inner ear conditions. nih.gov Over the last decade, various nanovesicular systems like liposomes have been utilized, though some drawbacks such as low drug payload and physical instability have been noted. nih.gov

Phosphatidylcholine-based Nano-sized Carriers

Among the nanovesicular systems developed for Caroverine, phosphatidylcholine-based carriers have shown significant potential. researchgate.net A specific study compared two types of phospholipid-containing systems: nano elastic vesicles (EVs) and phosphatidylcholine-based liquid crystalline nano-particles (PC-LCNPs). researchgate.netnih.gov

The findings demonstrated a significant superiority of the PC-LCNPs over the EVs in several key areas. researchgate.netnih.gov The PC-LCNPs had a higher drug payload and showed greater physical stability and efficiency in permeating the tympanic membrane of rabbits. researchgate.netnih.gov Specifically, the cumulative drug flux across the tympanic membrane was more than twofold higher for PC-LCNPs compared to EVs. researchgate.netnih.gov These physicochemical properties make PC-LCNPs an attractive candidate for improving the non-invasive oto-topical delivery of Caroverine. researchgate.netnih.gov

Comparison of Nano-sized Carriers for Caroverine Delivery
Carrier SystemDrug Payload (%)Cumulative Drug Flux (µg/cm²)Key Advantage
Phosphatidylcholine-based Liquid Crystalline Nano-particles (PC-LCNPs)1% researchgate.netnih.gov699.58 ± 100 researchgate.netnih.govSuperior drug payload, stability, and permeation. researchgate.net
Nano Elastic Vesicles (EVs)0.25% researchgate.netnih.gov250 ± 45 researchgate.netnih.gov-

Osmotic Pump Subcutaneous Delivery for Long-term, Low-dose Administration

Osmotic pumps have been utilized as a delivery system for Caroverine in preclinical studies. nih.gov This method allows for continuous, long-term, and low-dose subcutaneous administration of the compound. nih.govscispace.com The primary advantage of this delivery system is its ability to maintain a steady supply of the drug over an extended period, which can help in avoiding potential systemic side effects associated with higher, bolus doses. nih.gov This technique has been specifically employed in research investigating the protective effects of Caroverine against impulse noise-induced hearing loss in rats. nih.govscispace.com The use of osmotic pumps is a well-established method for chronic drug delivery to the inner ear in hearing research. nih.gov

Clinical Research and Therapeutic Applications

Research in Tinnitus Management

Research into Caroverine's use in tinnitus management is based on the hypothesis that certain forms of tinnitus, specifically cochlear synaptic tinnitus, may be linked to disturbances in the activity of NMDA and AMPA receptors in the inner ear. Caroverine acts as an antagonist to these receptors nih.govinnovareacademics.inmedresearch.in.

Cochlear Synaptic Tinnitus as a Primary Research Focus

Cochlear synaptic tinnitus, also referred to as sensorineural type III tinnitus, is considered a primary research focus for Caroverine treatment. This type of tinnitus is hypothesized to result from aberrant signal transduction between inner hair cells and afferent nerve fibers, potentially due to excessive glutamate (B1630785) release and subsequent spontaneous depolarization of NMDA and AMPA receptors nih.govinnovareacademics.inijorl.comsvelic.se. Studies suggest that Caroverine, by acting as an antagonist to these glutamate receptors, may help normalize synaptic function and reduce tinnitus symptoms nih.govinnovareacademics.insvelic.senih.gov. Research in guinea pigs has shown that Caroverine can depress the activity of cochlear glutamate receptors bmj.comkarger.com. The validity of the model of glutamatergic otoneurotoxicity causing cochlear-synaptic tinnitus has been tested in clinical study programs involving Caroverine karger.com.

Efficacy in Acute Tinnitus and Peripheral Auditory Dysfunction

Caroverine has shown potential in offering relief in acute tinnitus, particularly in cases associated with peripheral auditory dysfunction ejbps.com. Its mechanism of action, including blocking calcium and sodium channels and regulating neurotransmitter release in the auditory system, is thought to contribute to its effectiveness in treating conditions like idiopathic tinnitus and sensorineural hearing loss sterisonline.com.

Comparative Studies with Other Treatments (e.g., Ginkgo Biloba, Betahistine (B147258), Piracetam)

Comparative studies have evaluated the efficacy of Caroverine against other treatments for tinnitus, such as Ginkgo Biloba and Betahistine.

One study compared the efficacy of oral Caroverine and oral Ginkgo Biloba in patients with cochlear synaptic tinnitus over 12 weeks. While oral Caroverine showed promising results in the initial month regarding improved tinnitus matching, the long-term effect was found to be less satisfactory compared to oral Ginkgo Biloba, which was more effective at the 12-week mark in improving mean tinnitus grading and matching ijorl.com. Another study comparing Caroverine, Ginkgo Biloba, and multivitamins in patients with inner ear tinnitus of assumed cochlear-synaptic pathophysiology found that 63.3% of patients in the Caroverine group responded immediately after infusion, compared to 60% in the Ginkgo Biloba group and none in the placebo group medresearch.inmedcraveonline.com.

A comparison between Caroverine and Betahistine in patients with subjective tinnitus showed that both drugs led to significant improvement in symptom severity based on THI scores at 1, 4, and 12 weeks individually. However, the response to Caroverine was significant up to 4 weeks but not at 12 weeks, whereas the response to Betahistine was significant up to 12 weeks ijbcp.com.

In a study comparing Caroverine and Piracetam in managing cochlear synaptic tinnitus, 93.3% of patients in the Caroverine group showed a response with a significant reduction in THI score, while only 13.3% of the Piracetam group responded. However, complete abolition of tinnitus was not observed with Caroverine sapub.org.

Evaluation Methodologies in Clinical Trials (e.g., Tinnitus Handicap Inventory, Psychoacoustic Measurement)

Clinical trials evaluating Caroverine's efficacy in tinnitus management commonly employ standardized methodologies. The Tinnitus Handicap Inventory (THI) is frequently used to assess the severity of tinnitus and its impact on a patient's life. THI scores categorize tinnitus severity into no handicap (0-16), mild (18-36), moderate (38-56), and severe (58-100) sapub.orgmedpulse.in. Improvement in THI score is often a key outcome measure sapub.org.

Psychoacoustic measurements, such as tinnitus matching (determining the frequency and intensity of the perceived tinnitus sound), are also utilized to objectively evaluate the characteristics of tinnitus and assess treatment outcomes nih.govmedresearch.insapub.orgmedpulse.in. These measurements are used both before and after treatment to compare parameters and evaluate drug efficacy sapub.org. Other assessment tools mentioned include the Tinnitus Case History Questionnaire and the Visual Analogue Scale (VAS) nih.govdoaj.orgnih.govresearchgate.net.

Short-term vs. Long-term Efficacy in Tinnitus

Research indicates that Caroverine may demonstrate better efficacy in the short term compared to the long term for tinnitus management. A study revealed that THI scores showed significant improvement immediately and at the first week post-treatment with a single infusion of Caroverine, but no improvement was observed at the fourth week and at 6-month follow-ups medpulse.in. This suggests that Caroverine appears promising for reducing tinnitus on a short-term basis medpulse.in. Another study noted that a single infusion of Caroverine provided immediate relief in reducing tinnitus severity in a percentage of cases, but the improvement was not sustained at 3 and 6-month follow-ups springermedicine.com. While Caroverine may be effective in suppressing tinnitus in the immediate and first week post-treatment, its long-term efficacy remains a challenge ejbps.commedpulse.in. Further large, long-term studies are required to fully establish its clinical benefits over extended periods ejbps.com.

Topical Administration in Tinnitus Treatment

Topical administration of Caroverine has been explored as a potential method for tinnitus treatment. A proof-of-concept study tested the topical transtympanic administration of a 1% Caroverine solution in patients with tinnitus. The results suggested that this non-invasive topical application could be a promising approach dovepress.comtinnitusjournal.comresearchgate.netnih.gov. The rationale behind this approach is the hypothesis that tinnitus may stem from auditory neurotoxicity, and a topically applied neuroprotective agent like Caroverine could be beneficial tinnitusjournal.com. Studies in guinea pigs have also investigated the protective effect of local Caroverine administration on auditory function against noise trauma by applying it onto the round window membrane nih.gov.

Data Table: Summary of Selected Clinical Study Findings

Study (Year)Intervention GroupsNumber of PatientsEvaluation MethodologiesKey Findings (Tinnitus Efficacy)Short-term vs. Long-term
Denk et al. (1997) nih.govinnovareacademics.inmedresearch.inkarger.commedpulse.inCaroverine infusion vs. Placebo infusion60Subjective rating, Psychoacoustic matching63.3% responded to Caroverine immediately after infusion; none in placebo group showed significant response. nih.govinnovareacademics.inmedresearch.inkarger.comPrimarily short-term
Ehrenberger (2005) tinnitusjournal.comresearchgate.netnih.govTopical 1% Caroverine eardrops77Subjective rating (0-10 scale)57% treatment success rate; gained significance in reducing mid- and high-intensity tinnitus. tinnitusjournal.comresearchgate.netLong-lasting potential explored tinnitusjournal.comnih.gov
Study (Undated, Medpulse) medpulse.inSingle Caroverine infusion vs. Placebo controlledSelected groupTHI scoreSignificant improvement in THI score immediately and at week 1; no improvement at week 4 and 6 months. medpulse.inShort-term
Study (Undated, MedCrave) medcraveonline.comCaroverine injection/capsules vs. Ginkgo Biloba vs. Multivitamins90Tchqs score, PTA, Subjective rating, Psychoacoustic matchingCaroverine: 63.3% responded immediately. Ginkgo Biloba: 60% responded. Placebo: 0% responded significantly. medresearch.inmedcraveonline.comCaroverine better immediately, Ginkgo Biloba better long-term medcraveonline.com
Jain et al. (2019) ijorl.comOral Caroverine vs. Oral Ginkgo Biloba48Tinnitus grading, Psychoacoustic matchingCaroverine promising in initial month; Ginkgo Biloba more effective at 12 weeks. ijorl.comGinkgo Biloba better long-term ijorl.com
Study (Undated, SAP) sapub.orgCaroverine vs. Piracetam60THI score, Psychoacoustic analysisCaroverine: 93.3% responded with significant THI reduction; Piracetam: 13.3% responded. sapub.orgNot specified in detail
Yadav et al. (Undated, EJBPS) ejbps.comReview of literatureN/AVariousPotential in reducing symptoms in acute tinnitus, particularly linked to peripheral auditory dysfunction. ejbps.comEfficacy in chronic tinnitus remains a challenge ejbps.com
Mahendru et al. (2017) ijbcp.comCaroverine IV infusion vs. Betahistine tablets60THI questionnaireBoth showed significant improvement up to 12 weeks; Caroverine significant up to 4 weeks, Betahistine significant up to 12 weeks. ijbcp.comCaroverine short-acting, Betahistine longer-acting effect observed ijbcp.com
Study (2024, PMC) nih.govnih.govresearchgate.netOral Caroverine vs. Usual standard of care (Cinnarizine + B-complex + Ginkgo Biloba)60Tinnitus case history questionnaire, THI score, VASSignificant improvement in THI and VAS at 90 days with Caroverine; overall reduction of 53.3%. nih.govnih.govresearchgate.netStudied over 90 days nih.govnih.gov
Dhulipalla S et al. (2021) ijorl.comIntratympanic dexamethasone (B1670325) + IV Caroverine vs. Intratympanic isotonic solution + IV placebo60THI score, PTASignificant improvement in THI and PTA in the study group at 1 and 6 months. ijorl.comStudied up to 6 months ijorl.com

Intravenous and Oral Administration in Tinnitus Treatment

Table 1: Summary of Tinnitus Treatment Outcomes with Caroverine Administration

Administration RouteStudy Type/FocusReported Response/Improvement RateSource
IntravenousInner ear tinnitus (probable cochlear origin)63.3% responded immediately researchgate.netkarger.commedpulse.in
Intravenous followed by OralCochlear synaptic tinnitus managementEffective in management researchgate.net
OralMild cochlear synaptic tinnitus53.3% overall reduction in tinnitus nih.govresearchgate.net

Research in Hearing Loss and Related Disorders

Research has also investigated the potential of Caroverine in treating various types of hearing loss and associated disorders, based on its proposed neuroprotective properties. karger.com

Sensorineural Hearing Loss (SNHL)

Caroverine has been explored for its effects on sensorineural hearing loss (SNHL). Studies suggest that Caroverine may provide an improvement in sensorineural hearing loss, particularly in cases thought to be a consequence of glutamatergic neurotoxic attacks on afferent dendrites in the cochlea. karger.com A study concluded that the use of Caroverine helps in improving sensorineural hearing loss in patients with tinnitus. medresearch.inmedcraveonline.com A randomized controlled clinical study evaluating intravenous Caroverine along with intratympanic steroid injection in treating cochlear synaptic tinnitus with SNHL found a statistically significant improvement in hearing thresholds in the study group compared to the control group. researchgate.netijorl.com

Sudden Hearing Loss

The therapeutic benefit of Caroverine in sudden hearing loss has been investigated. Experimental and statistical data from one study suggest that Caroverine, administered within the first two weeks after the onset of sudden sensory hearing loss, may offer a highly significant therapeutic benefit compared to other treatments. karger.com This effect was classified as complete recovery for low and middle frequencies and good recovery for high frequencies in accordance with certain recommendations. karger.com Caroverine treatment was reported to be especially successful in patients with sudden hearing loss associated with tinnitus in a proof-of-concept study. tinnitusjournal.com

Speech Discrimination Disorders in Presbyacusis

Presbyacusis, characterized by age-related hearing loss and often impaired speech discrimination, has also been a subject of Caroverine research. karger.comdrhazhan.com A proof-of-concept study involving the oral long-term administration of Caroverine in a cohort of patients suffering from presbyacusis demonstrated a gradual improvement in the ability to recognize speech. karger.com This improvement was significant enough to warrant further clinical testing. karger.com However, pure-tone thresholds in presbyacusis were not influenced by Caroverine in this study. karger.comdrhazhan.com

Vascular Origin Hearing Disorders

Caroverine is indicated for hearing disorders due to vascular insufficiency. sterisonline.com Its use in such conditions may relate to its described properties as a calcium channel blocker and its potential effects on blood vessels. wikipedia.orgsvelic.se

Meniere's Disease Associated with Tinnitus

Caroverine has shown promise in the treatment of Meniere's disease associated with tinnitus. tinnitusjournal.comresearchgate.netclinicaltrialsregister.eu In a proof-of-concept study, treatment with Caroverine was reported to be especially successful in patients with Meniere's disease associated with tinnitus. tinnitusjournal.com Some earlier investigations also reported success with intravenous Caroverine in patients with Meniere's disease and sudden hearing loss. researchgate.net

Table 2: Summary of Caroverine Research in Hearing Loss and Related Disorders

ConditionResearch Finding HighlightsSource
Sensorineural Hearing Loss (SNHL)May provide improvement, particularly in cases linked to glutamatergic neurotoxicity; improved hearing thresholds in studies. karger.commedresearch.inmedcraveonline.comresearchgate.netijorl.com
Sudden Hearing LossSuggested highly significant therapeutic benefit when administered early; especially successful when associated with tinnitus. karger.comtinnitusjournal.com
Speech Discrimination in PresbyacusisImproved ability to recognize speech with long-term oral administration; did not influence pure-tone thresholds. karger.comdrhazhan.com
Vascular Origin Hearing DisordersIndicated for hearing disorders due to vascular insufficiency. sterisonline.com
Meniere's Disease Associated with TinnitusTreatment reported as especially successful in patients with this condition. tinnitusjournal.comresearchgate.net

Research in Spastic Conditions

Caroverine was initially investigated as a spasmolytic agent in the 1950s. karger.com Its mechanism of action involving the inhibition of calcium influx into smooth muscle cells contributes to its ability to relax these muscles. ontosight.aipatsnap.com

Caroverine is a pharmaceutical compound used to relieve smooth muscle spasms in the gastrointestinal tract and the genitourinary system. ontosight.ai It is indicated in the treatment of smooth muscle spasms in these areas. sterisonline.comdrugbank.com Its action helps prevent muscle contraction and spasms by inhibiting calcium influx. ontosight.ai

Caroverine is indicated in the treatment of peripheral artery diseases associated with vasospasm. sterisonline.com Calcium channel blockers, as a class, cause vascular relaxation by acting directly on the smooth muscle cells in peripheral arteries. kup.at

Investigational Uses and Emerging Research Areas

Beyond its established uses as a spasmolytic, Caroverine has been explored for other potential therapeutic benefits.

Caroverine is used to treat cerebrovascular diseases in some regions. wikipedia.org Research from the 1970s described therapeutic efficacy in patients with nocturnal confusion attributed to cerebrovascular insufficiency. karger.com

Caroverine has been investigated for its potential in treating alcohol withdrawal symptoms. karger.comdrugbank.comnih.govnih.gov A randomized double-blind study compared Caroverine to meprobamate in the inpatient treatment of alcohol withdrawal. nih.govkarger.com The study found no significant difference in clinical efficacy between the two compounds in treating alcohol withdrawal symptoms, although Caroverine presented less sedative side effects. nih.govkarger.com The study utilized rating scales such as Syndromkurztest (SKT), Nurses' Observation Scale for Inpatient Evaluation (NOSIE), NGI, and the Webster scale to quantify symptoms daily. nih.gov

Table 1: Comparison of Caroverine and Meprobamate in Alcohol Withdrawal Treatment

OutcomeCaroverine EfficacyMeprobamate EfficacySedative Side Effects
Clinical EfficacySimilarSimilarLess sedative
Therapeutic Effect on AWSNo significant differenceNo significant differenceCaroverine significantly less sedative (based on SKT) karger.com

Animal studies in rats have also indicated that Caroverine reduces alcohol withdrawal symptoms, comparable to acamprosate, potentially through antagonism at ionotropic glutamate receptors and blockade of calcium channels. nih.gov

Caroverine has been explored in the context of dementia, specifically multi-infarct dementia. karger.comdrugbank.comdntb.gov.ua One observation noted significant improvement in specific items of the SCAG (Somatic Complaints, Affective Status, Cognitive Impairment, and General Status) scale, including confusion, interpersonal indifference, and lack of independence, in patients with multi-infarct dementia treated with Caroverine. karger.com

Neurological and Psychiatric Disorders (e.g., Parkinson's Disease, Schizophrenia, Alzheimer's Type Dementia)

Research suggests that the effects of excitatory amino acids, such as glutamate and aspartate, may play a crucial role in the dysfunction of central nervous system neuron systems, potentially contributing to psychiatric illnesses, extrapyramidal motor diseases like Parkinson's disease, schizophrenia, and dementia of the Alzheimer's type karger.com. Caroverine's action as a glutamate receptor antagonist has led to investigations into its potential in these areas karger.com.

While current treatments for these disorders often focus on influencing dopaminergic neurotransmitter systems, or in the case of Alzheimer's, symptomatic measures or experimental treatments with acetylcholine-like agents, the potential role of glutamatergic systems is also being explored karger.com.

One study mentioned therapeutic efficacy of Caroverine in patients with nocturnal confusion due to cerebrovascular insufficiency and also in epileptic fits karger.com. Another observation noted significant improvement in specific assessment items (confusion, interpersonal indifference, and lack of independence) in patients with multi-infarct dementia karger.com. Caroverine has also been explored in the context of acute alcohol withdrawal, showing comparable efficacy to meprobamate in one instance karger.com. These observations suggest that Caroverine can cross the blood-brain barrier karger.com.

Emerging studies are exploring the potential role of Caroverine in neurodegenerative disorders like Alzheimer's and Parkinson's disease sterisonline.com. The mechanism of action involving antagonism of NMDA receptors and voltage-gated calcium channels, along with interaction with AMPA/kainate receptors, is thought to contribute to neuroprotective effects by modulating excitatory neurotransmission sterisonline.comsterisonline.com. This modulation may help attenuate neuronal hyperexcitability and oxidative stress, which are implicated in various pathological conditions, including neurological disorders sterisonline.com.

While research into Caroverine for specific conditions like Parkinson's disease, schizophrenia, and Alzheimer's type dementia is mentioned in the context of its glutamatergic effects and potential neuroprotective properties, detailed clinical trial data specifically focusing on Caroverine as a primary treatment for these conditions within the provided search results are limited. Some sources highlight the broader implication of excitatory amino acids in these disorders and suggest glutamate receptor blockers like Caroverine as potential therapeutic agents karger.com.

Olfactory Disorders (Loss of Sense of Smell)

Caroverine has been investigated for the treatment of sensorineural olfactory disorders, which represent a significant clinical challenge tandfonline.comnih.gov. Non-conductive smell disorders are common rhinological problems tandfonline.com.

A proof-of-concept study explored the effects of Caroverine, an N-methyl-D-aspartate (NMDA) antagonist, in patients with non-conductive olfactory disorders tandfonline.comnih.govtandfonline.com. The hypothesized mechanisms included reduced feedback inhibition in the olfactory bulb due to NMDA antagonistic actions and antagonism of glutamate's excitotoxic action tandfonline.comnih.gov.

In this study, 51 patients with non-conductive olfactory disorders received Caroverine for 4 weeks, while a control group of 26 patients received zinc sulfate (B86663) tandfonline.comnih.govtandfonline.com. Olfactory sensitivity was assessed before and after treatment using n-butanol odor threshold and odor identification tests tandfonline.comnih.govtandfonline.com.

The results indicated that treatment with Caroverine improved both odor thresholds and odor identification in anosmic patients when compared to baseline tandfonline.comnih.govtandfonline.com. Specifically, a significant improvement was observed in odor thresholds (p = 0.005) and odor identification (p = 0.042) in anosmic patients tandfonline.comnih.govtandfonline.com. In hyposmic patients, Caroverine significantly improved odor identification ability (p = 0.041) tandfonline.comnih.govtandfonline.com. In contrast, zinc sulfate did not show a significant effect on olfactory function tandfonline.comnih.govtandfonline.com.

These findings suggest that Caroverine may be effective for the treatment of sensorineural olfactory disorders, including in patients with a long history of olfactory loss tandfonline.com. Potential mechanisms may involve actions in higher centers of olfactory processing, such as modulating the activity of mitral cells in the olfactory bulb through its antagonism at NMDA receptors tandfonline.com.

Another review of pharmacologic treatments for postviral olfactory dysfunction (PVOD) mentioned Caroverine as a possible beneficial intervention, noting that it improved odor thresholds in anosmic patients and odor identification in both anosmic and hyposmic patients with PVOD compared to zinc sulfate nih.gov. However, the review also highlighted the lack of rigorous study and the inclusion of olfactory dysfunction etiologies other than PVOD in the study, which could affect the interpretation of the results nih.gov.

The research on Caroverine in olfactory disorders suggests a potential therapeutic role, possibly linked to its NMDA receptor antagonist activity and its influence on glutamatergic systems in the olfactory pathway tandfonline.comnih.gov.

Here is a summary of the olfactory disorder study findings:

Patient GroupOlfactory MeasureBaseline to Post-treatment Improvement (p-value)Control (Zinc Sulfate) Effect
AnosmicOdor Threshold0.005No significant effect
AnosmicOdor Identification0.042No significant effect
HyposmicOdor Identification0.041No significant effect

Safety Profile and Drug Interactions in Clinical Research

Observed Side Effects in Clinical Trials

Clinical trials and reports on Caroverine have documented several observed side effects. Common adverse effects reported include headache, nausea, dry mouth, and dizziness. patsnap.comapollopharmacy.insterisonline.com Other reported side effects in clinical settings have included blurred vision, urinary retention, difficulty breathing, and rash. apollopharmacy.in In a proof-of-concept study involving the topical application of Caroverine for somatic tinnitus, passing itchiness was reported as a transient side effect, which did not necessitate the cessation of therapy. No other clinically manifest adverse effects were observed in this specific study. tinnitusjournal.com While generally considered well-tolerated, some patients may experience drowsiness or sedation, particularly if the dosage is high or if taken with other sedatives. sterispharma.com Mild gastrointestinal discomfort has also been noted. patsnap.comsterispharma.comsterisonline.com In rare instances, more serious side effects such as allergic reactions or severe dizziness may occur. sterispharma.com

Data from a study comparing Caroverine and betahistine (B147258) in patients with subjective tinnitus reported adverse drug reactions (ADRs) in both groups. 53.6% of the reported ADRs were associated with Caroverine, and 46.4% with betahistine. The majority of these ADRs (24 out of 28) were mild, with 4 being moderate in intensity. No serious adverse events were reported in this study. ijbcp.com

A summary of commonly observed side effects in clinical trials and reports is presented in Table 1.

Side EffectFrequency/NotesSource(s)
HeadacheCommon patsnap.comapollopharmacy.insterisonline.com
NauseaCommon, mild gastrointestinal discomfort patsnap.comsterispharma.comapollopharmacy.insterisonline.com
Dry mouthCommon apollopharmacy.insterisonline.com
DizzinessCommon, can be severe in rare cases patsnap.comsterispharma.comapollopharmacy.insterisonline.com
Blurred visionReported apollopharmacy.in
Urinary retentionReported apollopharmacy.in
Difficulty breathingReported apollopharmacy.in
RashReported apollopharmacy.in
Passing itchinessTransient, with topical application tinnitusjournal.com tinnitusjournal.com
Fatigue/Drowsiness/SedationSome patients, especially with high doses or sedatives patsnap.comsterispharma.comsterisonline.com
Stomach discomfortMild patsnap.comsterispharma.com
Allergic reactionsRare, can be serious patsnap.comsterispharma.com

Drug-Drug Interactions (DDIs)

Caroverine has the potential to interact with various medications due to its pharmacological properties, including calcium channel blockade and effects on glutamate (B1630785) receptors. medtigo.compatsnap.compatsnap.com

Interactions with Other Calcium Channel Blockers

Concurrent use of Caroverine with other calcium channel blockers is a primary concern. This combination can potentiate the effects of Caroverine, potentially leading to excessive hypotension or bradycardia. patsnap.com It is advised to avoid taking Caroverine with other calcium channel blockers unless specifically recommended by a healthcare professional. sterisonline.com Patients receiving this combination should be closely monitored, and dosage adjustments may be necessary. patsnap.com

Interactions with CNS Depressants

Caroverine's properties, including its NMDA receptor antagonism, can lead to interactions with drugs affecting the central nervous system (CNS). medtigo.compatsnap.com Concurrent use with CNS depressants may increase sedation. sterisonline.com Caroverine may interact with anti-depressants, such as Citalopram. apollopharmacy.in Interactions with drugs affecting the CNS, such as antiepileptic drugs or medications for psychiatric disorders, can influence therapeutic outcomes and require careful management. patsnap.com

Interactions with Anticholinergic Drugs

While not explicitly detailed in terms of specific clinical trial data with Caroverine, the general class of antispasmodic agents, to which Caroverine belongs, can have anticholinergic side effects and potential interactions with other anticholinergic drugs. e-hir.orgscienceopen.com Anticholinergic drugs can have adverse effects on the CNS, which should be carefully monitored. scienceopen.com

Potential for Hypoglycemia with Antidiabetic Drugs

The risk or severity of hypoglycemia can be increased when Caroverine is combined with certain antidiabetic medications. drugbank.com This potential interaction has been noted with various antidiabetic drugs, including sulfonylureas (e.g., Glibornuride, Gliclazide, Glimepiride, Glipizide, Gliquidone, Acetohexamide), biguanides (e.g., Buformin), alpha-glucosidase inhibitors (e.g., Acarbose), incretin (B1656795) mimetics (e.g., Albiglutide, Dulaglutide, Lixisenatide), DPP-4 inhibitors (e.g., Alogliptin), and SGLT-2 inhibitors (e.g., Bexagliflozin, Canagliflozin, Dapagliflozin, Empagliflozin). drugbank.commedtigo.com While a study investigating the effect of Caroverine infusion on counter-regulation of hypoglycemia in healthy men did not find impaired perception of hypoglycemic symptoms, it did observe increased basal and counter-regulatory glucagon (B607659) secretion. researchgate.net Regular monitoring of blood glucose is important when Caroverine is prescribed with sulfonylureas in diabetic patients. nih.govnih.gov

Potential for Hyperkalemia with Certain NSAIDs and ACE Inhibitors

The risk or severity of hyperkalemia can be increased when Caroverine is combined with certain Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Angiotensin-Converting Enzyme (ACE) inhibitors. apollopharmacy.indrugbank.com NSAIDs can reduce the elimination of renal potassium, contributing to hyperkalemia, particularly in patients with compromised kidney function or those taking other medications that affect potassium levels. nih.govnih.gov ACE inhibitors also increase the risk of hyperkalemia by blocking the secretion of aldosterone, which is involved in potassium excretion. nih.govccjm.org Combining ACE inhibitors with NSAIDs can further increase the risk of hyperkalemia and renal impairment. nih.govnih.govccjm.org Specific NSAIDs mentioned in potential interaction with Caroverine regarding hyperkalemia risk include Aceclofenac, Acemetacin, Alclofenac, Aminophenazone, Antipyrine, Antrafenine, Azapropazone, Balsalazide, Bumadizone, Carprofen, Choline magnesium trisalicylate, Diclofenac, Diflunisal, Droxicam, Ibuprofen, Ibuproxam, and Icosapent. drugbank.commedtigo.com ACE inhibitors such as Captopril, Cilazapril, Enalapril, Enalaprilat, and Lisinopril are also associated with an increased risk of hyperkalemia when combined with Caroverine. patsnap.comapollopharmacy.indrugbank.com Angiotensin II Receptor Blockers (ARBs), which also affect the renin-angiotensin system and can increase potassium levels, have also been mentioned in the context of potential interactions, although the direct interaction with Caroverine specifically for hyperkalemia is less detailed than with ACE inhibitors and NSAIDs in the provided text. nih.govsterispharma.com Close monitoring of serum potassium is recommended when using ACE inhibitors or ARBs, especially in patients at higher risk of hyperkalemia. ccjm.org

Table 2 summarizes potential drug-drug interactions.

Drug Class/Specific DrugPotential InteractionSource(s)
Calcium Channel BlockersIncreased risk of hypotension and bradycardia. Avoid concurrent use unless advised. patsnap.comsterisonline.com
CNS DepressantsIncreased sedation. May interact with antidepressants and psychoactive drugs. patsnap.comsterisonline.com
Anticholinergic DrugsPotential for additive anticholinergic effects. e-hir.orgscienceopen.com
Antidiabetic DrugsIncreased risk of hypoglycemia (e.g., Sulfonylureas, SGLT-2 inhibitors, etc.). drugbank.commedtigo.comnih.govnih.gov
NSAIDsIncreased risk of hyperkalemia (e.g., Ibuprofen, Diclofenac, etc.). drugbank.comnih.govmedtigo.com
ACE InhibitorsIncreased risk of hyperkalemia (e.g., Captopril, Lisinopril, etc.). patsnap.comapollopharmacy.indrugbank.comnih.govccjm.org
Anti-HIV (Atazanavir)Possible interaction. apollopharmacy.in
Potassium-sparing diuretics (Amiloride)Increased risk of hyperkalemia. apollopharmacy.indrugbank.com apollopharmacy.indrugbank.com
LithiumIncreased risk of adverse effects. drugbank.com drugbank.com

Interactions Affecting Metabolism (e.g., Cytochrome P450 Enzymes)

Drug metabolism, often mediated by cytochrome P450 (CYP) enzymes, can be influenced by co-administered substances, leading to altered drug concentrations and potential interactions. While direct, detailed studies specifically on Caroverine's comprehensive interaction profile with the full range of human CYP enzymes are not extensively detailed in the provided search results, some interactions affecting its metabolism or the metabolism of other drugs when combined with Caroverine have been noted.

For instance, the metabolism of Caroverine can reportedly be decreased when combined with drugs such as Aprepitant, Atazanavir, Berotralstat, Ciprofloxacin, Clarithromycin, and Fusidic acid. drugbank.commedtigo.com Conversely, the metabolism of Caroverine may be increased when combined with Dexamethasone (B1670325). drugbank.com Additionally, Caroverine's serum concentration can be increased when combined with Abametapir or Cimetidine. drugbank.com Its serum concentration can be decreased when combined with Apalutamide. drugbank.com

Conversely, Caroverine may affect the metabolism or serum concentration of other drugs. For example, the serum concentration of Avanafil can be increased when combined with Caroverine. drugbank.com

Cytochrome P450 enzymes are a significant group of enzymes primarily located in the liver that play a key role in the metabolism of many drugs. nih.gov Interactions affecting these enzymes can lead to clinically important consequences. nih.gov

Interactions Affecting Neuromuscular Blocking Agents

Clinical research indicates that Caroverine may increase the neuromuscular blocking activities of certain agents. Specifically, Caroverine may enhance the effects of Atracurium, Atracurium besylate, Doxacurium, and Gallamine triethiodide. drugbank.com Neuromuscular blocking agents are drugs that interfere with transmission at the neuromuscular junction. openanesthesia.orgnih.govsquarespace.com Interactions with these agents are of clinical importance, particularly in anesthetic settings. nih.govnih.gov

Interactions with Arrhythmogenic Activities

Interactions with arrhythmogenic activities refer to the potential of a drug to influence or induce cardiac arrhythmias, which are irregularities in the heart's rhythm. Research suggests that Caroverine may interact with drugs that affect heart rhythm. Several substances are noted to potentially increase the arrhythmogenic activities of Caroverine, including Acebutolol, Acetyldigitoxin, Adenosine, Ajmaline, Atenolol, Atropine, Bepridil, Betaxolol, Cinnarizine, Clevidipine, Digitoxin, Digoxin, Diltiazem, Disopyramide, and Dofetilide. drugbank.com Conversely, Atenolol and Betaxolol may increase the arrhythmogenic activities of Caroverine. drugbank.commedtigo.com Dronedarone may also increase the arrhythmogenic activities of Caroverine. drugbank.com

Contraindications and Precautions in Specific Patient Populations

Certain conditions and patient populations necessitate caution or contraindicate the use of Caroverine due to potential risks.

Hypersensitivity

Caroverine is contraindicated in individuals with known hypersensitivity to the drug or any of its components. apollopharmacy.intruemeds.inpatsnap.comsterisorder.comsunways.comtinnitustalk.com Allergic reactions, although relatively rare, can occur and may manifest as skin rash, itching, swelling, severe dizziness, and difficulty breathing, requiring immediate medical attention. sterisorder.compatsnap.com

Liver and Kidney Conditions

Caution is advised when prescribing Caroverine to patients with pre-existing liver or kidney conditions. apollopharmacy.intruemeds.inpatsnap.comsterisorder.compatsnap.comsterisonline.com The drug is metabolized and excreted through these organs, and impairment can affect its pharmacokinetics. patsnap.compatsnap.com Patients with severe liver disease and renal impairment should generally avoid this medication. truemeds.in In cases of liver damage or kidney diseases, Caroverine should be used with caution and under medical supervision, with potential dose adjustments based on the severity of the impairment. apollopharmacy.intruemeds.insterisorder.com Regular monitoring of liver and kidney function is recommended when combining Caroverine with medications that have known nephrotoxic or hepatotoxic effects. patsnap.com

Elderly Patients

Caroverine should be used with caution in elderly patients. apollopharmacy.indruginfosys.com Elderly patients and those with compromised health may require adjusted dosages to mitigate the risk of adverse effects. patsnap.comsterisorder.com

Future Directions and Research Gaps

Need for Larger, Long-term Clinical Trials

Despite some promising results from initial studies, a significant need exists for larger, long-term clinical trials to definitively establish Caroverine's clinical benefits and safety profile. ejbps.com While some studies have shown immediate improvements in tinnitus severity following Caroverine administration, these effects have not always been sustained over longer follow-up periods. nih.govmedpulse.in Future research should involve larger patient cohorts and extended observation periods to evaluate the sustained efficacy and safety of Caroverine in managing tinnitus and other potential indications. ejbps.commedpulse.inijorl.com This will help to determine the optimal duration of treatment and assess any long-term effects.

Exploration of Efficacy in Different Tinnitus Subtypes

Tinnitus is a heterogeneous condition with various underlying causes and pathophysiological mechanisms. conicet.gov.arfrontiersin.org Research suggests that different subtypes of tinnitus may respond differently to specific treatments. conicet.gov.arnih.gov Future studies should focus on exploring Caroverine's efficacy across different tinnitus subtypes to identify which patient populations are most likely to benefit from this therapy. ejbps.com Classifying patients into subtypes based on clinical factors, etiology, or underlying neural changes is a pressing need in tinnitus research to guide targeted drug treatment. conicet.gov.arnih.gov

Advanced Delivery Systems and Formulation Research

Improving the delivery of Caroverine to the target site is another crucial area for future research. Advanced drug delivery systems and novel formulations could potentially enhance its effectiveness and patient compliance. ejbps.comsaapjournals.org For instance, research has explored the potential of phosphatidylcholine-based nano-sized carriers for improving the non-invasive oto-topical delivery of Caroverine for tinnitus treatment. cu.edu.eg Such advancements in formulation and delivery technologies, including nanotechnology, polymeric systems, and microparticle-based formulations, aim to enhance drug solubility, stability, targeted delivery, and controlled release. saapjournals.org These innovations could lead to more precise and effective drug delivery, potentially reducing dosing frequency and improving patient outcomes. saapjournals.org

Combination Therapies for Enhanced Efficacy

Exploring the potential of Caroverine in combination with other therapeutic agents or approaches is a promising direction for enhancing its efficacy. ejbps.com Some studies have already investigated the use of Caroverine in combination with substances like Ginkgo biloba extract or intratympanic steroid injections for tinnitus management, with results suggesting potential benefits. nih.govijorl.comjneonatalsurg.com Future research should delve deeper into identifying synergistic combinations that could lead to improved outcomes for patients. ejbps.com Combination therapies involving multiple drugs or drug delivery modalities are gaining attention for their potential to enhance therapeutic efficacy and provide synergistic effects. researchgate.net

Personalized Medicine Approaches based on Patient Response

Given the variability in patient response observed with Caroverine, adopting personalized medicine approaches is essential. ejbps.com This involves tailoring medical decisions and treatments to individual patients based on their predicted response. wikipedia.org Future research should aim to identify biomarkers or patient characteristics that can predict the likelihood of a positive response to Caroverine therapy. ama-assn.org Understanding how individual genetic makeup or other factors influence drug metabolism and response can help in tailoring treatments to maximize benefit and minimize risk. ama-assn.org While personalized medicine holds significant promise, further translational investigation is needed to fully realize its potential in the context of Caroverine treatment. personalizedmedicinecoalition.orgnih.gov

Further Elucidation of Molecular Targets Beyond Current Understanding

While Caroverine is known to act as an antagonist of NMDA and AMPA glutamate (B1630785) receptors and a calcium channel blocker, further research is needed to fully elucidate its molecular targets and mechanisms of action. patsnap.comtargetmol.comnih.gov Understanding the intricate interactions of Caroverine with various receptors and pathways beyond the currently established ones could reveal novel therapeutic possibilities and help optimize its use. patsnap.com Research into metabotropic glutamate receptors, for example, highlights their complex roles in modulating neurotransmission and their potential as therapeutic targets, suggesting avenues for exploring Caroverine's broader interactions within the glutamatergic system. nih.govfrontiersin.org

Q & A

Basic Research Questions

Q. How should researchers design a robust clinical trial to evaluate Caroverine’s efficacy in treating cochlear synaptic tinnitus?

  • Methodological Answer : Adopt a randomized controlled trial (RCT) design with single/double blinding to minimize bias. For example, a study comparing Caroverine Hydrochloride capsules to alternative therapies should include standardized outcome measures (e.g., tinnitus severity scores, audiometric tests) and a sample size calculation based on power analysis (e.g., 30 participants as in ). Ensure inclusion criteria specify age, diagnostic thresholds, and comorbidities. Use placebo or active controls to isolate Caroverine-specific effects.

Q. What strategies are recommended for conducting a systematic literature review on Caroverine’s pharmacological properties?

  • Methodological Answer : Follow PRISMA guidelines for systematic reviews. Use databases like PubMed and Scopus with keywords such as “Caroverine AND (mechanism of action OR pharmacokinetics)”. Apply PICO framework (Population, Intervention, Comparison, Outcome) to structure research questions. Critically appraise studies for bias using tools like Cochrane Risk of Bias Assessment . Include both preclinical (in vitro) and clinical studies to map efficacy and safety .

Q. Which outcome measures are most appropriate for assessing Caroverine’s therapeutic effects in auditory disorders?

  • Methodological Answer : Combine subjective (patient-reported tinnitus severity) and objective measures (pure-tone audiometry, otoacoustic emissions). In a comparative study, Caroverine’s efficacy was evaluated using validated scales for dizziness, hearing loss, and headache . Include biomarkers like oxidative stress markers if investigating neuroprotective mechanisms .

Q. How can researchers ensure reproducibility in synthesizing and characterizing Caroverine in preclinical studies?

  • Methodological Answer : Document synthesis protocols rigorously, including reaction conditions, purification methods, and spectroscopic data (NMR, HPLC). For new derivatives, provide full characterization (e.g., melting points, spectral analysis) and compare with literature values. Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental transparency .

Advanced Research Questions

Q. How should contradictory findings about Caroverine’s efficacy across studies be analyzed?

  • Methodological Answer : Conduct meta-analyses to quantify effect sizes and heterogeneity. For instance, if one RCT reports Caroverine as less effective than Amarsundari Vati , explore confounding variables like dosage (e.g., 20 mg vs. 40 mg), treatment duration, or population demographics (age, comorbidities). Use sensitivity analysis to assess bias risk .

Q. What experimental models are optimal for investigating Caroverine’s molecular targets and neuroprotective mechanisms?

  • Methodological Answer : Combine in vitro (e.g., neuronal cell lines exposed to oxidative stress) and in vivo models (e.g., noise-induced hearing loss in rodents). Use techniques like patch-clamp electrophysiology to study ion channel modulation (Caroverine is a known glutamate antagonist). Integrate transcriptomics/proteomics to identify pathways affected by Caroverine .

Q. How can multi-omics data be integrated to elucidate Caroverine’s mechanism of action in auditory pathways?

  • Methodological Answer : Apply systems biology approaches. For example, pair RNA-seq data (to identify gene expression changes) with metabolomic profiling (to track neurotransmitter levels) in Caroverine-treated vs. control models. Use bioinformatics tools (e.g., STRING, KEGG) to map interaction networks and predict targets .

Q. What methodological considerations are critical for longitudinal studies on Caroverine’s long-term safety and neuroprotection?

  • Methodological Answer : Design prospective cohort studies with extended follow-up periods (≥2 years). Monitor adverse events (e.g., hepatotoxicity) via regular blood tests and auditory function via annual audiometry. Use survival analysis (Kaplan-Meier curves) to evaluate time-to-event outcomes. Address attrition bias with intention-to-treat analysis .

Tables for Quick Reference

Research Aspect Key Methodological Recommendations References
Clinical Trial DesignRCT with blinding, power analysis, active controls
Literature ReviewPRISMA guidelines, PICO framework, bias assessment
Mechanistic StudiesIn vitro/In vivo models, multi-omics integration
Data Contradiction AnalysisMeta-analysis, sensitivity analysis, confounder control

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.